molecular formula C13H25NO3 B13584995 Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

Cat. No.: B13584995
M. Wt: 243.34 g/mol
InChI Key: PIXRPEHLERTTEY-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a complex organic compound featuring a tert-butyl carbamate group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is unique due to its combination of a cyclobutyl ring with a tert-butyl carbamate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-13(9-15)6-12(4,5)7-13/h15H,6-9H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXRPEHLERTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CNC(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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